2-(4-bromophenoxy)-N-pyridin-2-ylacetamide
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Overview
Description
2-(4-Bromophenoxy)-N-pyridin-2-ylacetamide is an organic compound that features a bromophenoxy group and a pyridinylacetamide moiety
Mechanism of Action
Target of Action
It is known that similar compounds have been studied for their anti-cancer properties .
Mode of Action
It is likely that the compound interacts with its targets at a molecular level, causing changes that could potentially inhibit the growth of cancer cells .
Biochemical Pathways
It is likely that the compound affects pathways related to cell growth and proliferation, given its potential anti-cancer properties .
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given the potential anti-cancer properties of similar compounds, it is likely that the compound could inhibit the growth of cancer cells .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-pyridin-2-ylacetamide typically involves the reaction of 4-bromophenol with 2-chloro-N-pyridin-2-ylacetamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenoxy)-N-pyridin-2-ylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Products may include various oxidized forms of the compound.
Reduction: Reduced forms of the compound, such as alcohols or amines, can be obtained.
Scientific Research Applications
2-(4-Bromophenoxy)-N-pyridin-2-ylacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It may serve as a probe in biological assays to study enzyme interactions or cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenoxy)ethanol
- 2-(4-Bromophenoxy)benzaldehyde
- 2-(4-Bromophenoxy)tetrahydropyran
Uniqueness
2-(4-Bromophenoxy)-N-pyridin-2-ylacetamide is unique due to the presence of both a bromophenoxy group and a pyridinylacetamide moiety. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-pyridin-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c14-10-4-6-11(7-5-10)18-9-13(17)16-12-3-1-2-8-15-12/h1-8H,9H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAYCXLGQWAPDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)COC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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